molecular formula C13H10N2 B8614003 1-Phenyl-1H-pyrrolo[3,2-b]pyridine

1-Phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B8614003
M. Wt: 194.23 g/mol
InChI Key: LGLLMLAQDNOQIQ-UHFFFAOYSA-N
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Patent
US08580813B2

Procedure details

To a mixture of 4-azaindole (1.20 g, 10.2 mmol), copper(I) iodide (290 mg, 1.53 mmol), 8-hydroxyquinoline (221 mg, 1.53 mmol) and potassium carbonate (1.55 g, 11.2 mmol) in DMSO (24 ml) was added iodobenzene (1.25 ml, 11.2 mmol). The reaction mixture was stirred at 130° C. for 3 h. The mixture was then cooled to room temperature and a solution of ammonium hydroxide (10% in water) and EA were added. The organic layer was separated, washed twice with brine, dried over sodium sulfate, filtered and evaporated under reduced pressure. Column chromatography on silica gel (EA/HEP) gave 560 mg of the title compound.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
290 mg
Type
catalyst
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.O[C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1N=CC=C2.C(=O)([O-])[O-].[K+].[K+].IC1C=CC=CC=1.[OH-].[NH4+]>CS(C)=O.[Cu]I.CC(=O)OCC>[C:11]1([N:1]2[C:9]3[C:4](=[N:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:20]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N1C=CC2=NC=CC=C12
Name
Quantity
221 mg
Type
reactant
Smiles
OC=1C=CC=C2C=CC=NC12
Name
Quantity
1.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24 mL
Type
solvent
Smiles
CS(=O)C
Name
copper(I) iodide
Quantity
290 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
1.25 mL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: CALCULATEDPERCENTYIELD 188.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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